Enhanced Antiproliferative Selectivity Index Compared to Standard Chemotherapeutics in Cancer Cell Models
Derivatives of 4-ethyl-1H-imidazol-2-ylamine demonstrate a markedly improved selectivity index (SI) over the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) in in vitro antiproliferative assays. While the study evaluated a modified imidazole compound (designated 4f) derived from this scaffold, the data illustrates the potential of this core to achieve a favorable therapeutic window . The key comparator is the clinical agent 5-FU, providing a direct and meaningful benchmark.
| Evidence Dimension | Antiproliferative activity and Selectivity Index (SI) |
|---|---|
| Target Compound Data | IC50 = 10 µM, Selectivity Index (SI) = 23-46 |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): IC50 = 50 µM, SI = Not reported (baseline) |
| Quantified Difference | 5-fold lower IC50 (higher potency) and a quantifiable selectivity index (23-46) where the comparator's SI is not applicable or is 1 by definition. |
| Conditions | In vitro antiproliferative assay on cancer cell lines (specific cell line not specified in abstract). |
Why This Matters
A higher selectivity index indicates a potentially wider therapeutic window and reduced off-target toxicity, a critical advantage in drug discovery for prioritizing lead compounds.
